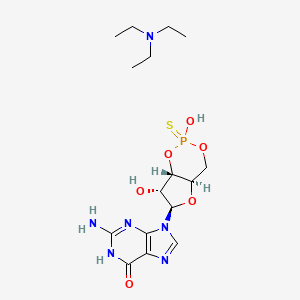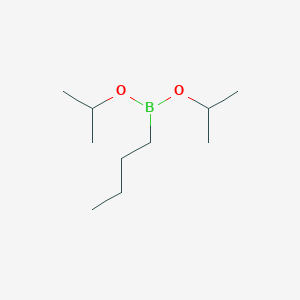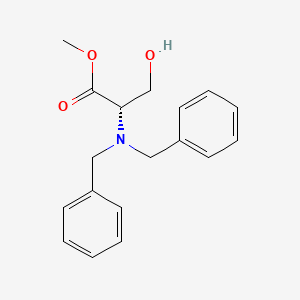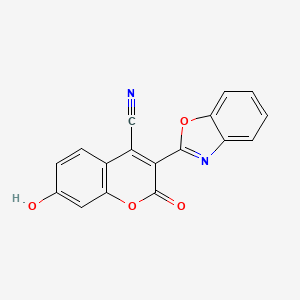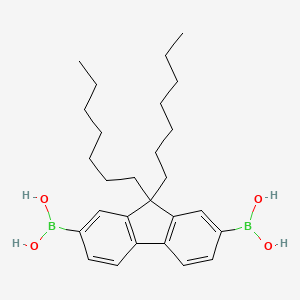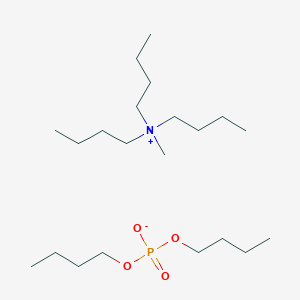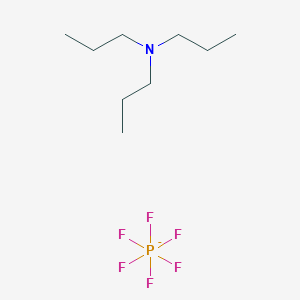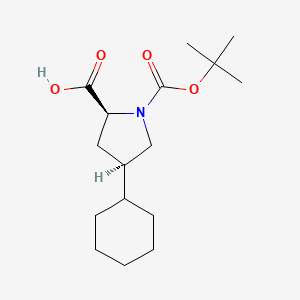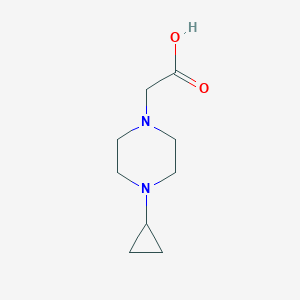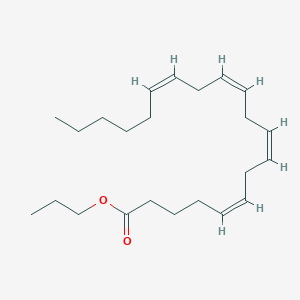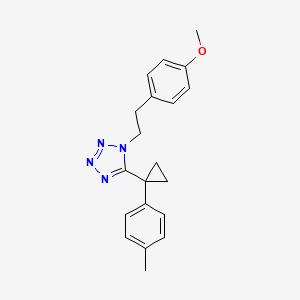
Mephetyl tetrazole
概要
説明
メフェチルテトラゾールは、4つの窒素原子と1つの炭素原子を含む5員環を特徴とするヘテロ環状化合物です。 これは、Kv1.5カリウムチャネルの強力で選択的な阻害剤として知られており、心房細動の治療に役立つ化合物となっています .
2. 製法
合成経路と反応条件: メフェチルテトラゾールは、ニトリルとアジ化ナトリウムの環状付加反応など、さまざまな方法で合成することができます。 この反応は、亜鉛塩、インジウム(III)塩化物、またはカットルボーンなどの天然触媒など、さまざまな触媒によって触媒されることがよくあります . 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と約110°Cの温度を使用することを伴います .
工業生産方法: メフェチルテトラゾールの工業生産は、同様の合成経路を大規模に行うものです。 反応の効率と収率を高めるために、マイクロ波支援合成の使用が検討されています . このプロセスは、高性能液体クロマトグラフィー(HPLC)で決定されるように、純度と収率が98%を超えるように最適化されています .
作用機序
メフェチルテトラゾールは、Kv1.5カリウムチャネルを選択的に遮断することで作用します。 この作用は、心室ERPに影響を与えることなく、心房組織の有効不応期(ERP)を延長します . 分子標的はKv1.5チャネルであり、経路はカリウムイオンの流れの阻害を含み、心臓のリズムを安定させます .
類似化合物:
オテセコナゾール: 抗真菌剤として使用される別のテトラゾール誘導体.
キイルセコナゾール: オテセコナゾールと構造的に類似しており、抗真菌治療にも使用されます.
独自性: メフェチルテトラゾールは、他のテトラゾール誘導体の一般的な標的ではないKv1.5カリウムチャネルを選択的に阻害するという独自の性質を持っています。 この選択性により、心房細動の治療に特に役立ち、テトラゾールシリーズの他の化合物とは区別されます .
生化学分析
Biochemical Properties
Mephetyl tetrazole plays a crucial role in biochemical reactions by selectively blocking the Kv1.5 potassium channel . This channel is essential for the regulation of atrial action potentials, and its inhibition by this compound leads to the prolongation of the effective refractory period (ERP) in atrial tissues . The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel . This selective interaction is vital for its therapeutic effects, as it does not significantly affect other potassium channels in the heart .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 potassium channel, this compound prolongs the atrial ERP, which helps in the management of atrial fibrillation . This prolongation of ERP is achieved without affecting the ventricular ERP, making it a selective agent for atrial tissues . Additionally, this compound influences cell signaling pathways by modulating the flow of potassium ions, which are crucial for maintaining the electrical stability of cardiac cells . This modulation can lead to changes in gene expression and cellular metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to the Kv1.5 potassium channel . This binding inhibits the channel’s activity, preventing the efflux of potassium ions from atrial cells . The inhibition of potassium ion flow leads to the prolongation of the atrial ERP, which is beneficial in managing atrial fibrillation . This compound does not significantly affect other potassium channels, making it a selective inhibitor of the Kv1.5 channel . This selectivity is crucial for its therapeutic application, as it minimizes potential side effects associated with the inhibition of other potassium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term studies have shown that this compound maintains its inhibitory effects on the Kv1.5 potassium channel, leading to sustained prolongation of the atrial ERP . These long-term effects are crucial for its potential therapeutic application, as they indicate that the compound can provide consistent benefits over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively prolongs the atrial ERP without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including potential disturbances in cardiac function . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit the Kv1.5 potassium channel, contributing to the overall therapeutic effects of this compound . The metabolic pathways also involve the modulation of metabolic flux and changes in metabolite levels, which are essential for its biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its effective localization in target tissues . The distribution of this compound is crucial for its therapeutic effects, as it needs to reach the atrial tissues to inhibit the Kv1.5 potassium channel . The compound’s localization and accumulation in specific tissues are essential for its selective action .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments within the cell, including the plasma membrane, where the Kv1.5 potassium channel is located . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to its site of action . The subcellular localization is crucial for its selective inhibition of the Kv1.5 channel and its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: Mephetyl tetrazole can be synthesized through various methods, including the cycloaddition reaction of nitriles with sodium azide. This reaction is often catalyzed by different catalysts such as zinc salts, indium(III) chloride, or even natural catalysts like cuttlebone . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 110°C .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction . The process is optimized to ensure high purity and yield, often exceeding 98% as determined by high-performance liquid chromatography (HPLC) .
化学反応の分析
反応の種類: メフェチルテトラゾールは、次のようなさまざまな化学反応を起こします。
求電子置換反応: テトラゾール環は、炭素原子で求電子置換反応に参加することができます.
求核置換反応: この化合物も、特に窒素原子で求核置換反応を起こすことができます.
一般的な試薬と条件:
求電子置換反応: ハロゲンや酸などの試薬が一般的に使用されます。
求核置換反応: アミンやチオールなどの試薬が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換テトラゾールが含まれており、これらは医薬品化学や材料科学でさらに利用することができます .
4. 科学研究での用途
メフェチルテトラゾールは、科学研究で幅広い用途があります。
科学的研究の応用
Mephetyl tetrazole has a wide range of applications in scientific research:
類似化合物との比較
Oteseconazole: Another tetrazole derivative used as an antifungal agent.
Quilseconazole: Structurally similar to oteseconazole, also used in antifungal treatments.
Uniqueness: Mephetyl tetrazole is unique due to its selective inhibition of the Kv1.5 potassium channel, which is not a common target for other tetrazole derivatives. This selectivity makes it particularly valuable in the treatment of atrial fibrillation, distinguishing it from other compounds in the tetrazole series .
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPWWBWXVLSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017558 | |
| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916923-10-9 | |
| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



